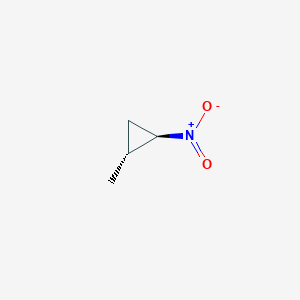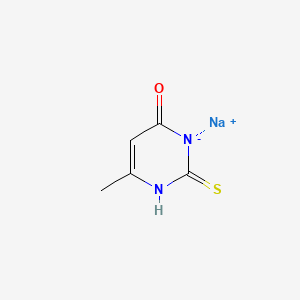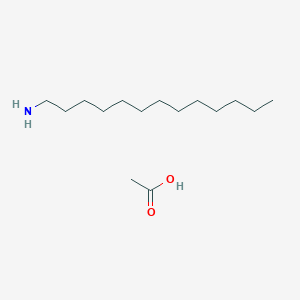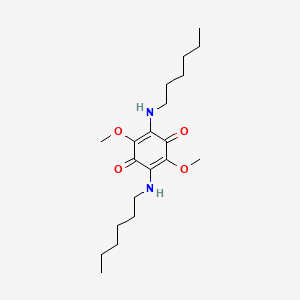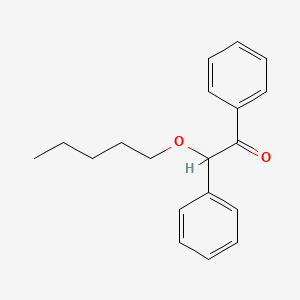![molecular formula C4H7O3P B14713935 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane CAS No. 13232-18-3](/img/structure/B14713935.png)
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane is an organophosphorus compound with the molecular formula C4H7O3P. It is a bicyclic compound containing phosphorus and oxygen atoms, which gives it unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane typically involves the reaction of a phosphorus trihalide with a diol. One common method is the reaction of phosphorus trichloride with ethylene glycol under controlled conditions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane involves its interaction with various molecular targets. The phosphorus atom in the compound can form strong bonds with metals, making it an effective ligand in coordination complexes. These complexes can then participate in catalytic cycles or biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Another bicyclic organophosphorus compound with similar structural features.
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide: A selenide derivative of the compound.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of both phosphorus and oxygen atoms. This combination imparts distinct chemical reactivity and makes it valuable in various applications .
Properties
CAS No. |
13232-18-3 |
|---|---|
Molecular Formula |
C4H7O3P |
Molecular Weight |
134.07 g/mol |
IUPAC Name |
2,7,8-trioxa-1-phosphabicyclo[3.2.1]octane |
InChI |
InChI=1S/C4H7O3P/c1-2-5-8-6-3-4(1)7-8/h4H,1-3H2 |
InChI Key |
GZXVIUCZDRQDAH-UHFFFAOYSA-N |
Canonical SMILES |
C1COP2OCC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


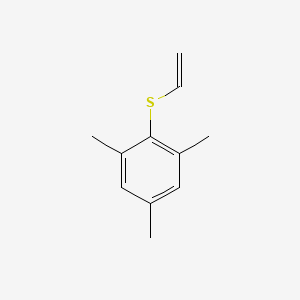
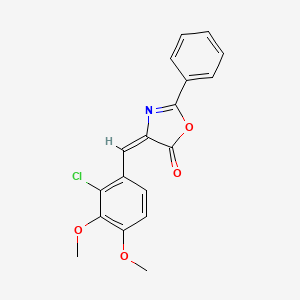
![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)


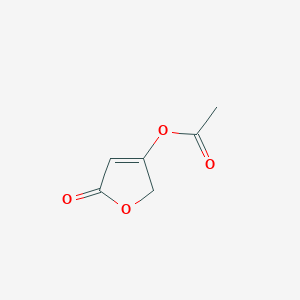
![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

